Cas no 83658-13-3 (3-Isoquinolinemethanamine, 3,4-dihydro-7-chloro-N,N-dimethyl-1-(2-fluorophenyl)-, hydrochloride, hydrate (1:2:1))

3-Isoquinolinemethanamine, 3,4-dihydro-7-chloro-N,N-dimethyl-1-(2-fluorophenyl)-, hydrochloride, hydrate (1:2:1) structure
83658-13-3 structure
Nome del prodotto:3-Isoquinolinemethanamine, 3,4-dihydro-7-chloro-N,N-dimethyl-1-(2-fluorophenyl)-, hydrochloride, hydrate (1:2:1)
Numero CAS:83658-13-3
MF:C18H20Cl3FN2
MW:389.722205162048
CID:728801
PubChem ID:3068607

3-Isoquinolinemethanamine, 3,4-dihydro-7-chloro-N,N-dimethyl-1-(2-fluorophenyl)-, hydrochloride, hydrate (1:2:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Isoquinolinemethanamine, 3,4-dihydro-7-chloro-N,N-dimethyl-1-(2-fluorophenyl)-, hydrochloride, hydrate (1:2:1)
    • 1-[7-chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimeth yl-methanamine dihydrochloride
    • 1-[7-chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine,dihydrochloride
    • DTXSID701003626
    • 83658-13-3
    • 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride
    • 1-[7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/2)
    • Inchi: InChI=1S/C18H18ClFN2.2ClH/c1-22(2)11-14-9-12-7-8-13(19)10-16(12)18(21-14)15-5-3-4-6-17(15)20;;/h3-8,10,14H,9,11H2,1-2H3;2*1H
    • Chiave InChI: PXEHYZNTHMRIRC-UHFFFAOYSA-N
    • Sorrisi: CN(C)CC1CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F.Cl.Cl

Proprietà calcolate

  • Massa esatta: 388.06761
  • Massa monoisotopica: 388.06761
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 412
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 15.6

Proprietà sperimentali

  • Punto di ebollizione: 402.2°C at 760 mmHg
  • Punto di infiammabilità: 197°C

3-Isoquinolinemethanamine, 3,4-dihydro-7-chloro-N,N-dimethyl-1-(2-fluorophenyl)-, hydrochloride, hydrate (1:2:1) Letteratura correlata

Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.